Tetracyano nickel

Description

Properties

Molecular Formula |

C4N4Ni-4 |

|---|---|

Molecular Weight |

162.76 g/mol |

IUPAC Name |

nickel;tetracyanide |

InChI |

InChI=1S/4CN.Ni/c4*1-2;/q4*-1; |

InChI Key |

VUNCZJSMIYWESS-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure of the Tetracyanonickelate(II) Ion

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, is a cornerstone complex in the study of coordination chemistry. Its distinct structure has been pivotal in the development and illustration of fundamental bonding theories, including Valence Bond Theory and Crystal Field Theory. This document provides a comprehensive technical overview of the ion's structure, bonding, and key experimental characterization methods. The ion consists of a central nickel(II) cation coordinated to four cyanide ligands. Experimental and theoretical data conclusively establish a square planar geometry for the [Ni(CN)₄]²⁻ anion, a configuration driven by the electronic properties of the d⁸ metal center and the strong-field nature of the cyanide ligands.[1][2] This structure results in the ion being diamagnetic.[3][4]

Molecular Structure and Bonding

The tetracyanonickelate(II) ion is characterized by a central nickel atom in the +2 oxidation state (Ni²⁺) surrounded by four cyanide (CN⁻) ligands. The arrangement of these ligands around the central metal ion is consistently identified as square planar.[1][5]

Valence Bond Theory (VBT)

Valence Bond Theory explains the square planar geometry through the concept of orbital hybridization.[6] The central Ni²⁺ ion has an electron configuration of [Ar] 3d⁸. The cyanide ion is a strong-field ligand, meaning it causes the pairing of electrons in the d-orbitals of the nickel ion against Hund's rule.[3] This pairing vacates one of the 3d orbitals. This empty d-orbital, along with one 4s and two 4p orbitals, undergoes dsp² hybridization to form four equivalent hybrid orbitals.[5] These four orbitals are arranged in a square planar geometry and accept the lone pair of electrons from each of the four cyanide ligands to form four coordinate covalent bonds. As all electrons in the d-orbitals are paired, VBT correctly predicts the complex to be diamagnetic.[3][7]

Crystal Field Theory (CFT)

Crystal Field Theory provides a more detailed model based on the electrostatic interactions between the metal d-orbitals and the ligands, which are treated as point charges.[8] In a square planar complex, the ligands approach the central metal ion along the x and y axes. This causes the d-orbitals to split into four different energy levels.[9] The dₓ²-y² orbital, with lobes pointing directly at the ligands, experiences the most repulsion and is the highest in energy.[9] The dxy orbital lies in the same plane but between the ligands and is the next highest in energy. The dz² orbital is lower in energy, followed by the degenerate dxz and dyz orbitals, which are the lowest in energy as they experience the least interaction with the ligands.[9][10]

For the Ni²⁺ (a d⁸ ion), the eight d-electrons fill the four lowest-energy orbitals (dxz, dyz, dz², and dxy). The large energy gap, known as the crystal field splitting energy (Δsp), between the filled dxy orbital and the empty dₓ²-y² orbital is a result of the strong-field cyanide ligands.[9][11] This electronic arrangement, with all electrons paired, is energetically highly stable and accounts for both the square planar geometry and the diamagnetic nature of the complex.[9][11]

Quantitative Structural Data

The precise geometric parameters of the tetracyanonickelate(II) ion have been determined through X-ray diffraction studies on its various salts.[12] Key quantitative data are summarized below.

| Parameter | Value | Method | Reference |

| Geometry | Square Planar | X-ray Crystallography | [1][5] |

| Point Group Symmetry | D₄h | Spectroscopy, Theory | [1][2] |

| Ni-C Bond Length | 1.87 Å | X-ray Crystallography | [1][10] |

| C-N Bond Length | 1.16 Å | X-ray Crystallography | [1][10] |

| Magnetic Property | Diamagnetic | Magnetic Susceptibility | [3][4] |

Experimental Protocols for Structural Determination

The definitive structure of the tetracyanonickelate(II) ion has been elucidated through a combination of experimental techniques, primarily X-ray crystallography and absorption spectroscopy.

X-ray Crystallography

This is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of a salt containing the tetracyanonickelate(II) ion (e.g., Potassium tetracyanonickelate(II) monohydrate, K₂[Ni(CN)₄]·H₂O, or Tetraphenylarsonium tetracyanonickelate(II)) are grown from a concentrated aqueous or organic solution.[10][13] For example, tetraphenylarsonium tetracyanonickelate(II) can be prepared by adding tetraphenylarsonium chloride to a concentrated aqueous solution of potassium tetracyanonickelate(II).[10]

-

Data Collection: The grown crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

-

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms (Ni, C, N) can be determined. This model is then refined to best fit the experimental diffraction data, yielding highly accurate bond lengths and angles.[12]

Low-Temperature Single-Crystal Absorption Spectroscopy

This technique provides crucial information about the electronic structure and the relative energies of the d-orbitals, which corroborates the geometric structure.

Methodology:

-

Sample Preparation: A thin single crystal of a suitable salt, such as tetraphenylarsonium tetracyanonickelate(II), is mounted on a sample holder.[10]

-

Data Acquisition: The sample is cooled to a low temperature (e.g., 21 K) within a cryostat to minimize thermal vibrations and obtain better-resolved spectra.[10] A UV-Vis spectrometer is then used to measure the absorption of polarized light as it passes through the crystal.

-

Spectral Analysis: The resulting absorption spectrum reveals weak d-d electronic transitions.[10] The energies of these transitions correspond to the energy differences between the split d-orbitals. Analyzing these spectra allows for the experimental determination of the crystal field splitting energy (Δsp) and confirms the d-orbital energy level ordering predicted by Crystal Field Theory for a square planar complex.[10][14]

Visualizations

The following diagrams illustrate the key structural and theoretical aspects of the tetracyanonickelate(II) ion.

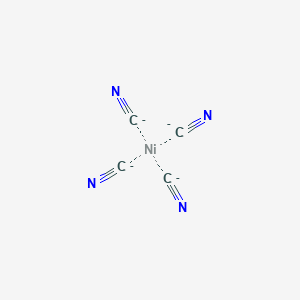

Figure 1: Molecular structure of the square planar [Ni(CN)₄]²⁻ ion.

Figure 2: Crystal Field d-orbital splitting diagram for a square planar complex.

References

- 1. Cyanonickelate - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. youtube.com [youtube.com]

- 4. Potassium tetracyanonickelate - Wikipedia [en.wikipedia.org]

- 5. mvsgdcmahabubnagar.in [mvsgdcmahabubnagar.in]

- 6. Amines Class 12 Chemistry Notes - Free PDF [vedantu.com]

- 7. coordination compounds - Explain on the basis of valence bond theory that tetracyanonickelate(II) ion with square planar structure is diamagnetic - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. dacollege.org [dacollege.org]

- 9. Video: Crystal Field Theory - Tetrahedral and Square Planar Complexes [jove.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Synthesis and synchrotron X-ray characterization of two 2D Hoffman related compounds [Ni(p-Xylylenediamine)nNi(CN)4] and [Ni(p-tetrafluoroxylylenediamine)nNi(CN)4] - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

Valence Bond Theory Analysis of Tetracyanonickelate(II) Ion

An In-depth Technical Guide on the Electronic Structure and Bonding in [Ni(CN)₄]²⁻

This whitepaper provides a comprehensive explanation of the bonding in the tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, through the lens of Valence Bond Theory (VBT). It details the electronic configuration, orbital hybridization, and resulting molecular geometry and magnetic properties of this coordination complex. The content is tailored for an audience of researchers, scientists, and professionals in drug development who require a fundamental understanding of coordination chemistry.

Valence Bond Theory (VBT) Explanation

Valence Bond Theory provides a qualitative, orbital-based model to describe the formation of coordinate covalent bonds in transition metal complexes. The bonding in [Ni(CN)₄]²⁻ can be elucidated through a stepwise application of VBT principles.

Determination of the Central Metal Ion's Oxidation State

The overall charge of the complex ion is -2. Each cyanide (CN⁻) ligand carries a charge of -1. With four cyanide ligands, the total charge from the ligands is -4. To achieve the net charge of -2 for the complex, the nickel (Ni) atom must possess an oxidation state of +2.

Let the oxidation state of Ni be x. x + 4(-1) = -2 x = +2

Therefore, the central metal ion is Ni²⁺.

Electronic Configuration of the Ni²⁺ Ion

A neutral Nickel atom (Atomic Number = 28) has the ground state electronic configuration of [Ar] 3d⁸ 4s². To form the Ni²⁺ ion, two electrons are removed from the outermost shell, which is the 4s orbital.[1] This results in the electronic configuration for Ni²⁺ being [Ar] 3d⁸.[2] The orbital diagram for the valence electrons of the free Ni²⁺ ion shows eight electrons in the 3d orbitals, with two unpaired electrons in accordance with Hund's rule.

Influence of the Ligand Field

The cyanide ion (CN⁻) is categorized as a strong-field ligand.[1][2] According to Valence Bond Theory, a strong-field ligand has a significant enough electrostatic influence to force the pairing of electrons in the d-orbitals of the central metal ion to vacate orbitals for bonding.[2][3] In the case of the Ni²⁺ ion, the two unpaired electrons in the 3d orbitals are forced to pair up.[2] This spin-pairing results in one of the five 3d orbitals becoming vacant.[4]

Hybridization and Bond Formation

The coordination number of the [Ni(CN)₄]²⁻ complex is four, meaning the central Ni²⁺ ion must form four coordinate covalent bonds with the four CN⁻ ligands. To accommodate the four incoming electron pairs from the ligands, the Ni²⁺ ion utilizes four of its vacant orbitals to form a new set of degenerate hybrid orbitals. Specifically, it uses the now-vacant inner 3d orbital, the 4s orbital, and two of the 4p orbitals. This mixing of one d, one s, and two p orbitals results in the formation of four dsp² hybrid orbitals .[5][6]

These four dsp² hybrid orbitals are arranged in a square planar geometry around the central nickel ion.[4] Each of these vacant hybrid orbitals then overlaps with a filled orbital from a cyanide ligand (specifically, the carbon atom's lone pair), forming four strong Ni-C coordinate covalent bonds.

Geometry and Magnetic Properties

The dsp² hybridization dictates a square planar geometry for the [Ni(CN)₄]²⁻ complex ion.[7]

Regarding its magnetic properties, the pairing of all d-electrons under the influence of the strong-field cyanide ligands leaves no unpaired electrons in the complex. A substance with no unpaired electrons is repelled by a magnetic field and is classified as diamagnetic .[3][8] Experimental observations confirm that [Ni(CN)₄]²⁻ is indeed diamagnetic.[1][2]

Data Summary

The key properties of the [Ni(CN)₄]²⁻ complex as determined by Valence Bond Theory are summarized in the table below.

| Property | Description |

| Central Metal Ion | Nickel (Ni) |

| Oxidation State of Nickel | +2 |

| Electronic Config. of Ni²⁺ | [Ar] 3d⁸ |

| Coordination Number | 4 |

| Ligand Type | CN⁻ (Strong-field) |

| Hybridization | dsp² |

| Geometry | Square Planar |

| Magnetic Property | Diamagnetic |

| Number of Unpaired e⁻ | 0 |

| Complex Type | Inner Orbital Complex |

Experimental Protocols

The theoretical predictions of geometry and magnetic properties can be verified experimentally using standard analytical techniques.

Determination of Magnetic Susceptibility: Gouy Method

The diamagnetic nature of [Ni(CN)₄]²⁻ is experimentally confirmed by measuring its magnetic susceptibility. The Gouy method is a common and straightforward technique for this purpose.[8]

Methodology:

-

Sample Preparation: A powdered sample of a salt containing the [Ni(CN)₄]²⁻ ion (e.g., K₂[Ni(CN)₄]) is packed uniformly into a long, cylindrical glass tube (a Gouy tube).

-

Initial Measurement: The tube is suspended from a sensitive analytical balance, and its mass is measured in the absence of a magnetic field (W₁).[9]

-

Magnetic Field Application: The sample tube is positioned such that its lower end is situated between the poles of a powerful electromagnet, where the magnetic field is strongest, while its upper end is in a region of negligible field strength.[10]

-

Final Measurement: The electromagnet is turned on to a calibrated, high-strength field. The apparent mass of the sample is measured again (W₂).[9]

-

Calculation: For a diamagnetic substance like [Ni(CN)₄]²⁻, the sample will be slightly repelled by the magnetic field, leading to an apparent decrease in mass (W₂ < W₁). The change in mass (ΔW = W₂ - W₁) is used to calculate the gram magnetic susceptibility (χ₉), which in turn can be used to confirm the absence of unpaired electrons. The force exerted on the sample is proportional to its volume susceptibility.[9]

Determination of Molecular Geometry: Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline compounds, including the geometry of coordination complexes.[3]

Methodology:

-

Crystallization: A high-quality single crystal of a salt of [Ni(CN)₄]²⁻ is grown from a solution. This is often the most challenging step in the process.

-

Data Collection: The crystal is mounted on a goniometer head and placed in an X-ray diffractometer. It is then irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[3]

-

Structure Solution: The positions and intensities of the diffracted spots are measured by a detector.[3] This complex dataset is then processed computationally. Mathematical techniques (such as the Patterson or direct methods) are used to solve the "phase problem" and generate an initial electron density map of the crystal's unit cell.

-

Structure Refinement: The electron density map is interpreted to build a model of the molecule, identifying the positions of the Ni, C, and N atoms. This model is then refined against the experimental data to obtain highly precise and accurate measurements of bond lengths, bond angles, and the overall molecular geometry, confirming the square planar arrangement of the [Ni(CN)₄]²⁻ ion.

Visualizations

The following diagrams illustrate the logical workflow of the Valence Bond Theory explanation for the bonding in [Ni(CN)₄]²⁻.

Caption: Valence Bond Theory orbital hybridization workflow for [Ni(CN)₄]²⁻.

Caption: Relationship between hybridization, geometry, and magnetic properties.

References

- 1. Among `ni(CO)_(4),[Ni(CN)_(4)]^(2-)` and `NiCI_(4)^(2-)` . [allen.in]

- 2. quora.com [quora.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. youtube.com [youtube.com]

- 9. chemijournal.com [chemijournal.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Field Theory of Tetracyanonickelate(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the square planar complex, tetracyanonickelate(II) ([Ni(CN)₄]²⁻), through the lens of Crystal Field Theory (CFT). It details the underlying principles, quantitative spectroscopic data, experimental protocols for its characterization, and logical frameworks visualized through diagrams.

Core Principles of Crystal Field Theory in a Square Planar Environment

Crystal Field Theory (CFT) is a model that describes the breaking of d-orbital degeneracy in transition metal complexes.[1][2] It treats ligands as negative point charges that interact with the metal's d-electrons electrostatically.[1][2][3] In a square planar geometry, four ligands approach the central metal ion along the x and y axes. This specific arrangement leads to a distinct pattern of d-orbital energy splitting.

The square planar crystal field can be conceptualized as starting from an octahedral complex and removing the two ligands along the z-axis. This has the following consequences for the d-orbital energies:

-

dₓ²-y² Orbital: Experiences the most repulsion from the ligands in the xy-plane and is therefore the highest in energy.[4][5]

-

dxy Orbital: Also lies in the xy-plane, but its lobes are directed between the ligands, resulting in significant but less repulsion than the dₓ²-y² orbital. It is the second-highest in energy.[4][5]

-

d₂² Orbital: Experiences a significant drop in energy as the ligands along the z-axis are removed. A small "doughnut" of electron density remains in the xy-plane, leading to some residual repulsion.[4]

-

dxz and dyz Orbitals: These orbitals are lowest in energy as their lobes are directed out of the xy-plane, minimizing their interaction with the ligands.[4][5]

This leads to a complex energy level diagram, which is crucial for understanding the electronic properties of the complex.[2]

Application to Tetracyanonickelate(II) ([Ni(CN)₄]²⁻)

A. Electronic Configuration and Magnetic Properties

-

Oxidation State: In [Ni(CN)₄]²⁻, the four cyanide ligands (CN⁻) each have a -1 charge. To maintain the overall -2 charge of the complex, the nickel ion must have an oxidation state of +2 (Ni²⁺).[6][7]

-

d-Electron Count: A neutral Nickel atom (atomic number 28) has an electron configuration of [Ar] 3d⁸ 4s². The Ni²⁺ ion therefore has a d⁸ configuration.[6][8]

-

Orbital Occupancy and Magnetism: The cyanide ion (CN⁻) is a strong-field ligand, meaning it causes a large energy splitting (Δsp) between the d-orbitals.[5][6][8] For a d⁸ ion like Ni²⁺ in a square planar field, the eight electrons will fill the lowest available energy levels. The resulting electron configuration is (dₓz)²(dyz)²(d₂²)²(dxy)².[9] All eight electrons are paired. This configuration explains why [Ni(CN)₄]²⁻ is diamagnetic (it has no unpaired electrons).[6][9][10] This diamagnetism is a key piece of experimental evidence supporting the square planar geometry predicted by CFT.[6]

Quantitative Data: Spectroscopic Analysis

The energy differences between the split d-orbitals can be measured using UV-Visible spectroscopy. The absorption of light corresponds to the promotion of an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition). While these transitions are formally Laporte-forbidden (parity remains unchanged), they can be observed as weak bands in the spectrum.[11]

Recent studies combining low-temperature single-crystal absorption spectroscopy with advanced quantum mechanical methods have provided a detailed assignment of the d-d bands in the [Ni(CN)₄]²⁻ spectrum.[12]

| Transition (from ¹A₁g ground state) | Energy (cm⁻¹) | Wavelength (nm) | Type |

| ¹A₁g → ³B₁g | ~18,000 | ~556 | Spin-forbidden |

| ¹A₁g → ³E_g | ~23,000 | ~435 | Spin-forbidden |

| ¹A₁g → ³A₂g | - | - | Spin-forbidden |

| ¹A₁g → ¹B₁g | - | - | Spin-allowed |

| ¹A₁g → ¹E_g | ~27,000 | ~370 | Spin-allowed |

| ¹A₁g → ¹A₂g | - | - | Spin-allowed |

Note: Data is compiled from recent research which may differ from older interpretations.[12][13] The bands are often weak and can be obscured by more intense charge-transfer bands in solution spectra.[12]

Experimental Protocol: UV-Visible Spectrophotometry

This section outlines a detailed methodology for obtaining the electronic absorption spectrum of a transition metal complex like K₂[Ni(CN)₄].

Objective: To determine the wavelength of maximum absorption (λₘₐₓ) for the d-d electronic transitions of [Ni(CN)₄]²⁻.

Materials and Equipment:

-

Potassium tetracyanonickelate(II) (K₂[Ni(CN)₄])

-

High-purity solvent (e.g., ultrapure water, acetonitrile)

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL, 50 mL)

-

Pipettes

-

Double-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1.0 cm path length)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of K₂[Ni(CN)₄] using an analytical balance.

-

Quantitatively transfer the solid to a volumetric flask (e.g., 50 mL).

-

Dissolve the solid in a small amount of the chosen solvent and then dilute to the mark. This creates a stock solution of known concentration (e.g., 1.0 x 10⁻² M).[14]

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations (e.g., 1.0 x 10⁻³ M, 5.0 x 10⁻⁴ M, etc.). This is necessary to find a concentration that gives an optimal absorbance reading (typically between 0.1 and 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

-

Set the instrument to scan across a desired wavelength range, for instance, from 800 nm to 300 nm, to cover the visible and near-UV regions where d-d transitions are expected.[15]

-

-

Data Acquisition:

-

Fill two quartz cuvettes with the pure solvent. Place them in both the reference and sample holders of the spectrophotometer.

-

Run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.

-

Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with that solution.

-

Place the sample cuvette back into the spectrophotometer and record the absorption spectrum.[14]

-

Repeat the measurement for each of the prepared working solutions, moving from lowest to highest concentration.

-

-

Data Analysis:

-

Analyze the collected spectra to identify the wavelengths of maximum absorbance (λₘₐₓ).

-

According to the Beer-Lambert Law (A = εbc), absorbance (A) is directly proportional to concentration (c). A plot of absorbance at λₘₐₓ versus concentration should yield a straight line, confirming the validity of the measurement.[16]

-

Mandatory Visualizations

Diagram 1: d-Orbital Splitting in a Square Planar Field

Caption: d-orbital energy splitting for a transition metal ion in a square planar crystal field.

Diagram 2: Logical Flow from Theory to Observation

Caption: Logical progression from CFT principles to the observed diamagnetism of [Ni(CN)₄]²⁻.

Diagram 3: Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the UV-Visible spectrophotometric analysis of [Ni(CN)₄]²⁻.

References

- 1. Crystal field theory - Wikipedia [en.wikipedia.org]

- 2. dacollege.org [dacollege.org]

- 3. Crystal Field Theory [users.highland.edu]

- 4. Video: Crystal Field Theory - Tetrahedral and Square Planar Complexes [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepp.in [prepp.in]

- 7. Amines Class 12 Chemistry Notes - Free PDF [vedantu.com]

- 8. testbook.com [testbook.com]

- 9. quora.com [quora.com]

- 10. allen.in [allen.in]

- 11. bpchalihacollege.org.in [bpchalihacollege.org.in]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpras.com [ijpras.com]

- 15. ionicviper.org [ionicviper.org]

- 16. kbcc.cuny.edu [kbcc.cuny.edu]

A Technical Guide to the IUPAC Nomenclature of K₂[Ni(CN)₄]

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed breakdown of the systematic process for naming the coordination compound K₂[Ni(CN)₄] according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Structural Deconstruction and Component Analysis

The first step in naming a coordination compound is to identify its constituent parts. The formula K₂[Ni(CN)₄] indicates a salt composed of a simple cation and a complex anion.

-

Cation: K⁺

-

Anionic Coordination Complex: [Ni(CN)₄]²⁻

The compound dissociates in solution into two potassium ions (2 x K⁺) and one tetracyanonickelate(II) ion ([Ni(CN)₄]²⁻). The charge of the complex ion is -2, which balances the +2 total charge from the two potassium ions.[1][2]

IUPAC Naming Protocol

The IUPAC nomenclature for coordination compounds follows a specific set of rules.[3][4][5] This protocol outlines the application of these rules to K₂[Ni(CN)₄].

The positive ion (cation) is named first.[3][6] In this case, the cation is K⁺.

-

Rule: Simple cations retain their elemental name.

-

Cation Name: Potassium

No prefix is used to indicate the number of cations (e.g., "di-") in the final name. The charge balance implied by the anion's name and the metal's oxidation state makes this information redundant.

The components within the coordination sphere are named in a specific order: ligands first, then the central metal atom.[4][6]

-

Ligand Identification and Naming:

-

Indicating the Number of Ligands:

-

Naming the Central Metal Atom:

-

Determining the Oxidation State of the Central Metal:

-

The overall charge of the complex ion [Ni(CN)₄]²⁻ is -2.

-

The charge of each cyanide (CN⁻) ligand is -1.

-

Let the oxidation state of Nickel be x.

-

The sum of the oxidation states must equal the overall charge of the complex:

-

x + 4(-1) = -2

-

x - 4 = -2

-

x = +2

-

-

The oxidation state of Nickel is +2.[1][2] This is represented by a Roman numeral in parentheses immediately following the metal's name: (II) .[4][6]

-

The final name is constructed by combining the cation name and the complex anion name, separated by a space.[3][6]

-

Cation: Potassium

-

Anion: tetracyanonickelate(II)

-

Full IUPAC Name: Potassium tetracyanonickelate(II)[9]

Data Presentation

Table 1: Component Nomenclature for K₂[Ni(CN)₄]

| Component | Formula | Type | IUPAC Name | Rule Applied |

| Cation | K⁺ | Simple Cation | Potassium | Element name is used for simple cations.[3] |

| Ligand | CN⁻ | Anionic Ligand | Cyano | Anionic ligands end in "-o".[5] |

| Number of Ligands | 4 | - | tetra- | Greek prefix indicates the quantity of a single type of ligand.[6] |

| Central Metal | Ni | Transition Metal | Nickel | Base name of the metal. |

| Complex Ion | [Ni(CN)₄]²⁻ | Anionic Complex | Nickelate | The suffix "-ate" is added to the metal for anionic complexes.[4] |

Table 2: Oxidation State Calculation for Nickel in [Ni(CN)₄]²⁻

| Component | Quantity | Charge/Oxidation State | Total Charge |

| Nickel (Ni) | 1 | x | x |

| Cyanide (CN⁻) | 4 | -1 | -4 |

| Total (Complex Ion) | - | - | -2 |

| Equation | x + (-4) = -2 | Result | x = +2 |

Visualization of the Naming Workflow

The logical process for deriving the IUPAC name of K₂[Ni(CN)₄] is illustrated below.

Caption: Logical workflow for IUPAC naming of K₂[Ni(CN)₄].

References

- 1. quora.com [quora.com]

- 2. What will be the oxidation number of Ni in. K2[Ni(CN)4]? - askIITians [askiitians.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Notes on IUPAC nomenclature of mononuclear coordination compounds for IIT JEE aspirants. [unacademy.com]

- 5. Nomenclature of Coordination Compounds- Ligand and Oxidation state. [allen.in]

- 6. IUPAC Nomenclature Of CO−Ordination Compounds [pw.live]

- 7. brainly.in [brainly.in]

- 8. bhu.ac.in [bhu.ac.in]

- 9. allen.in [allen.in]

Potassium Tetracyanonickelate: A Comprehensive Technical Guide to Toxicity and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological properties and safe handling procedures for potassium tetracyanonickelate, a compound requiring meticulous attention to safety in research and development settings. The following sections detail its toxicity profile, mechanisms of action, and essential safety protocols to ensure the well-being of laboratory personnel.

Toxicological Profile

Potassium tetracyanonickelate is a highly toxic compound, fatal if swallowed, inhaled, or in contact with skin.[1][2] Its toxicity stems from the combined effects of the nickel cation and the cyanide ligands. The compound is classified as a carcinogen and can cause severe allergic reactions upon exposure.

Acute Toxicity

The acute toxicity of potassium tetracyanonickelate is primarily characterized by its lethal potential upon ingestion, inhalation, and dermal contact. The available quantitative data for acute oral toxicity is summarized in the table below.

| Parameter | Value | Species | Route | Reference |

| LD50 | 275 mg/kg | Mouse | Oral | [1][3][4] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population.

Chronic Toxicity and Other Health Effects

Prolonged or repeated exposure to potassium tetracyanonickelate and other nickel compounds can lead to a range of chronic health issues:

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies nickel compounds as carcinogenic to humans.[3] Inhalation of nickel-containing dust is associated with an increased risk of respiratory tract cancer.[3]

-

Dermatitis: Nickel is a well-known skin sensitizer, and prolonged contact can lead to a form of dermatitis known as "nickel itch," characterized by itching and various skin eruptions.[3]

-

Respiratory Sensitization: Inhalation may cause allergy or asthma-like symptoms.[2][5]

-

Other Chronic Effects: Chronic exposure may also lead to intestinal disorders, convulsions, and asphyxia.[3]

Mechanism of Toxicity

The toxicity of potassium tetracyanonickelate is a dual threat, arising from the independent and potentially synergistic actions of nickel and cyanide ions upon dissociation.

Cyanide Toxicity

The primary mechanism of acute cyanide toxicity involves the inhibition of cellular respiration. Cyanide ions (CN⁻) readily bind to the ferric iron (Fe³⁺) in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[6][7][8] This binding prevents the transfer of electrons to oxygen, effectively halting aerobic respiration and leading to a rapid depletion of ATP, the cell's primary energy currency.[7][8] The resulting cellular hypoxia is particularly damaging to organs with high oxygen demand, such as the central nervous system and the heart, leading to symptoms like convulsions, respiratory failure, and cardiac arrest.[3][8]

Nickel Toxicity

Nickel compounds can be taken up by cells, leading to the intracellular release of nickel ions (Ni²⁺).[9] These ions can then exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components. Nickel can also interfere with enzymatic activities and cellular signaling pathways.

Experimental Protocols

The acute oral toxicity value (LD50) cited in this guide is determined through standardized experimental protocols. While the specific study for potassium tetracyanonickelate is not publicly detailed, the methodology would follow established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

OECD Guidelines for Acute Oral Toxicity Testing

The OECD provides several guidelines for acute oral toxicity studies, including:

-

OECD 420: Fixed Dose Procedure: This method involves administering the substance at a series of fixed dose levels. The endpoint is the observation of clear signs of toxicity rather than death.[10]

-

OECD 423: Acute Toxic Class Method: This is a stepwise procedure with a small number of animals per step. The outcome of each step determines the next dose, allowing for classification of the substance into a toxicity class.[1]

-

OECD 425: Up-and-Down Procedure: This method allows for the estimation of the LD50 with a confidence interval, using a sequential dosing strategy where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

A general workflow for such an experiment is outlined below.

Safety and Handling

Due to its high toxicity, strict safety protocols must be followed when handling potassium tetracyanonickelate.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to prevent any route of exposure.

| Protection Type | Specific Recommendations |

| Eye/Face Protection | Chemical safety glasses or goggles and a face shield.[3] |

| Skin Protection | Nitrile or rubber gloves and a complete chemical-resistant suit.[3] |

| Respiratory Protection | An approved respirator should be used, especially when dust formation is possible.[3] |

Handling and Storage

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoiding Dust: Measures should be taken to avoid the formation of dust.[3]

-

Storage: Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed.

-

Incompatibilities: Store away from strong oxidizing agents and acids.[2][3] Contact with acids will liberate highly toxic hydrogen cyanide gas.[2]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Spill and Disposal Procedures

-

Spill Cleanup: In case of a spill, wear all appropriate PPE.[3] Avoid creating dust.[3] Sweep up the material and place it in a suitable, closed container for disposal.[3] Prevent the spillage from entering drains or the environment.[3]

-

Waste Disposal: Dispose of waste material through a licensed professional waste disposal service.[1] Dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber is a recommended method.[1]

Conclusion

Potassium tetracyanonickelate is a valuable reagent in certain research applications but poses significant health risks. A thorough understanding of its toxic properties and strict adherence to the safety and handling procedures outlined in this guide are paramount for minimizing risk and ensuring a safe laboratory environment. All personnel working with this compound must be fully trained on these procedures and have access to the necessary personal protective equipment and emergency response resources.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the mechanisms of nickel compound uptake: A review of particulate and nano-nickel endocytosis and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Ultrafine NiO particles induce cytotoxicity in vitro by cellular uptake and subsequent Ni(II) release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. umwelt-online.de [umwelt-online.de]

The Silent Threat: An In-depth Technical Guide to the LD50 and Carcinogenic Potential of Nickel Cyanide Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity, as measured by the median lethal dose (LD50), and the carcinogenic potential of nickel cyanide complexes. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who handle or investigate these compounds. Particular emphasis is placed on detailed experimental methodologies and the elucidation of key toxicological pathways.

Executive Summary

Nickel cyanide complexes, while useful in various industrial applications, pose significant health risks. Acute exposure can be fatal, and chronic exposure is associated with an increased risk of cancer. This guide synthesizes the available toxicological data, outlines standardized experimental protocols for assessing their toxicity and carcinogenicity, and visually represents the underlying molecular mechanisms. A thorough understanding of these aspects is paramount for ensuring laboratory safety, designing robust toxicological studies, and developing safer alternatives.

Acute Toxicity: LD50 of Nickel Cyanide Complexes

The acute toxicity of a substance is typically quantified by its LD50 value, the dose required to be lethal to 50% of a tested animal population. While specific LD50 data for all nickel cyanide complexes are not extensively available, data for related compounds provide critical insights into their potential toxicity. The toxicity of nickel cyanide complexes is a composite of the toxic effects of both the nickel cation and the cyanide anion.

Quantitative Data on Acute Toxicity

A summary of the available oral LD50 data for a representative nickel cyanide complex and related compounds is presented in Table 1. It is crucial to note that the toxicity can be influenced by the route of administration, the animal model used, and the specific complex's structure and solubility.

| Compound | Animal Model | Route of Administration | LD50 Value | Citation(s) |

| Potassium Tetracyanonickelate (II) Hydrate | Mouse | Oral | 275 mg/kg | [1] |

| Various Nickel Compounds | Rat | Oral | 310 to >11,000 mg/kg | [2] |

| Various Inorganic Cyanides | Rat | Oral | 4 to 1265 mg/kg | [3] |

Table 1: Acute Oral LD50 Values for a Nickel Cyanide Complex and Related Compounds

Note: The data for "Various Nickel Compounds" and "Various Inorganic Cyanides" are provided as a range to indicate the general toxicity of these classes of substances.

Carcinogenic Potential of Nickel Cyanide Complexes

Nickel and its compounds are well-established human carcinogens. The International Agency for Research on Cancer (IARC) classifies nickel compounds as Group 1 carcinogens ("carcinogenic to humans"), and the National Toxicology Program (NTP) lists them as "known to be human carcinogens".[4] While studies specifically on nickel cyanide complexes are limited, the carcinogenic properties are generally attributed to the nickel ion.

Mechanisms of Carcinogenesis

The carcinogenic effects of nickel compounds are multifactorial and involve several key cellular and molecular mechanisms:

-

DNA Damage and Repair Inhibition: Nickel ions can induce DNA strand breaks and the formation of DNA-protein crosslinks. Furthermore, nickel can inhibit various DNA repair pathways, leading to the accumulation of genetic mutations.

-

Oxidative Stress: Exposure to nickel can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, lipids, and proteins, contributing to genomic instability.

-

Epigenetic Alterations: Nickel has been shown to induce changes in DNA methylation patterns and histone modifications, leading to altered gene expression, including the silencing of tumor suppressor genes.

-

Disruption of Cellular Signaling: Nickel can interfere with normal cellular signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. A key pathway affected is the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.

Signaling Pathway: Hypoxia-Inducible Factor-1α (HIF-1α)

Nickel exposure can mimic a hypoxic state by stabilizing HIF-1α, a transcription factor that regulates genes involved in angiogenesis, cell survival, and glucose metabolism. Under normal oxygen conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and targeted for degradation. Nickel ions can inhibit PHDs, leading to the accumulation of HIF-1α and the activation of downstream target genes that can contribute to tumorigenesis.

Caption: HIF-1α signaling pathway under normal and nickel-exposed conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the acute toxicity and carcinogenic potential of nickel cyanide complexes.

Determination of Acute Oral LD50 (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals. For acute oral toxicity, three main protocols are used to reduce the number of animals required while still obtaining robust data.

Caption: General workflow for OECD acute oral toxicity testing.

This method is designed to identify a dose that produces evident toxicity without causing mortality.

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). Based on the outcome (no effect, toxic signs, or mortality), the dose for the next animal is adjusted up or down from a series of fixed doses (5, 50, 300, 2000 mg/kg). This continues until the dose causing evident toxicity is identified.

-

Main Study: A group of five animals (usually female rats) is dosed at the level identified in the sighting study. If no toxicity is observed, a higher dose is used in another group of five animals. If mortality occurs, a lower dose is used.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The outcome is the identification of the dose level that causes evident toxicity and the dose level that does not. This allows for classification of the substance according to its hazard.

This method is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity category.

-

Dosing: Three animals of a single sex are used per step. The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg) based on available information.

-

Stepwise Procedure: If mortality is observed in two or three of the animals, the test is stopped, and the substance is classified in that toxicity class. If one animal dies, the procedure is repeated at the same dose level with three more animals. If no animals die, the procedure is repeated at the next higher dose level.

-

Observations: Similar to OECD 420, animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The substance is classified into a toxicity category based on the mortality observed at specific dose levels.

This method is used to estimate the LD50 with a confidence interval and requires the fewest animals.

-

Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.

-

Dose Adjustment: The first animal is dosed at a level just below the best estimate of the LD50. If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.

-

Stopping Criteria: The test is stopped when one of several criteria is met, such as a certain number of reversals in the dose direction have occurred.

-

Observations: Animals are observed for 14 days.

-

Endpoint: The LD50 is calculated using the maximum likelihood method.

In Vitro Carcinogenicity Assessment: Syrian Hamster Embryo (SHE) Cell Transformation Assay

The SHE cell transformation assay is a well-validated in vitro model for assessing the carcinogenic potential of chemicals, including metals.[5][6][7][8][9] It detects both genotoxic and non-genotoxic carcinogens.

Caption: Workflow for the Syrian hamster embryo cell transformation assay.

-

Cell Preparation: Primary SHE cells are isolated from 13-day-old Syrian hamster embryos.

-

Cytotoxicity Assay: A preliminary experiment is conducted to determine the range of concentrations of the nickel cyanide complex that are cytotoxic to the SHE cells. This is typically done by measuring cell viability after a 24-hour exposure.

-

Transformation Assay:

-

SHE cells are seeded at a low density in petri dishes.

-

The cells are treated with a range of non-toxic concentrations of the nickel cyanide complex, a positive control (e.g., benzo[a]pyrene), and a negative control (vehicle).

-

The cells are incubated for 7-10 days to allow for the formation of colonies.

-

-

Fixing and Staining: The colonies are fixed with methanol and stained with Giemsa.

-

Scoring: The stained colonies are examined under a microscope. Normal colonies exhibit a monolayer of organized, contact-inhibited cells. Morphologically transformed colonies are characterized by a dense, multilayered growth pattern with random cell orientation and criss-crossing of cells at the colony periphery.

-

Data Analysis: The transformation frequency is calculated as the number of transformed colonies divided by the total number of colonies. A statistically significant, dose-dependent increase in the transformation frequency indicates a positive result.

In Vivo Carcinogenicity Bioassay (NTP General Protocol)

Long-term animal bioassays are the gold standard for assessing carcinogenic potential. The National Toxicology Program (NTP) has established comprehensive protocols for these studies.[10][11][12]

-

Animal Model: Typically, studies are conducted in two rodent species, most commonly F344/N rats and B6C3F1 mice.

-

Dose Selection: Dose levels are determined from subchronic toxicity studies (e.g., 90-day studies). The highest dose is typically the maximum tolerated dose (MTD), which is the highest dose that does not cause life-threatening toxicity or more than a 10% decrease in body weight. Two or three lower dose levels are also included.

-

Administration: The route of administration should be relevant to human exposure. For nickel compounds, inhalation is a key route.[11][13][14] Oral administration via gavage or in the diet/drinking water is also common.

-

Duration: The study duration is typically 2 years.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined microscopically for the presence of tumors.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using statistical methods.

Conclusion

The information presented in this technical guide underscores the significant toxicological concerns associated with nickel cyanide complexes. The available data on a representative complex indicate a high level of acute toxicity. Furthermore, based on the well-documented carcinogenicity of nickel compounds, nickel cyanide complexes should be handled as potential human carcinogens. The detailed experimental protocols provided herein offer a framework for the robust assessment of the LD50 and carcinogenic potential of these and other related compounds. A thorough understanding and implementation of these methodologies are essential for mitigating risks and advancing the development of safer chemical entities. Researchers, scientists, and drug development professionals are urged to adhere to strict safety protocols and to utilize the information contained in this guide to inform their research and development activities.

References

- 1. prochemonline.com [prochemonline.com]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Recommended protocol for the Syrian hamster embryo (SHE) cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Syrian hamster embryo cell transformation assay at pH 6.7 | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 9. academic.oup.com [academic.oup.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Inhalation carcinogenicity study with nickel metal powder in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhalation carcinogenicity study with nickel metal powder in Wistar rats [ouci.dntb.gov.ua]

Solubility of potassium tetracyanonickelate in different solvents

An In-Depth Technical Guide to the Solubility of Potassium Tetracyanonickelate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium tetracyanonickelate (K₂[Ni(CN)₄]), a compound of interest in various chemical and pharmaceutical applications. This document outlines the compound's solubility profile in aqueous and non-aqueous solvents, presents detailed experimental protocols for solubility determination, and includes visualizations to aid in understanding the experimental workflow.

Introduction

Potassium tetracyanonickelate, also known as potassium nickel cyanide, is a yellow, water-soluble solid.[1] It is an inorganic coordination compound with the formula K₂[Ni(CN)₄].[1] Understanding its solubility is crucial for applications such as electroplating, chemical synthesis, and potentially in the development of novel therapeutic agents. This guide summarizes the available quantitative solubility data and provides detailed methodologies for its determination.

Quantitative Solubility Data

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. The following tables summarize the known quantitative solubility data for potassium tetracyanonickelate in various solvents.

Table 1: Solubility of Potassium Tetracyanonickelate in Aqueous Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water (H₂O) | 20 | Data typically found in the CRC Handbook of Chemistry and Physics.[1] | [1] |

| Liquid Ammonia (NH₃) | Boiling Point | ~45 |

Note: While the CRC Handbook of Chemistry and Physics is a standard reference for this type of data, the specific values were not accessible through the performed searches. Researchers should consult the latest edition of this handbook for precise figures.[1]

Table 2: Qualitative Solubility of Potassium Tetracyanonickelate in Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility |

| Methanol | CH₃OH | No quantitative data available. Generally expected to be sparingly soluble to insoluble. |

| Ethanol | C₂H₅OH | No quantitative data available. Generally expected to be sparingly soluble to insoluble. |

| Acetone | C₃H₆O | No quantitative data available. Generally expected to be sparingly soluble to insoluble. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development applications. The following are detailed methodologies for determining the solubility of potassium tetracyanonickelate.

Gravimetric Method

The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

Potassium tetracyanonickelate(II)

-

Solvent of interest (e.g., distilled water, ethanol)

-

Thermostatic water bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dishes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of potassium tetracyanonickelate to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the container is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a precise volume of the supernatant using a pre-heated or pre-cooled pipette (to match the solution temperature) to avoid precipitation or dissolution.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry evaporating dish. The filter should also be at the experimental temperature.

-

-

Evaporation and Weighing:

-

Place the evaporating dish containing the filtered saturated solution in a drying oven set to a temperature that will evaporate the solvent without decomposing the solute (e.g., 100-110 °C for aqueous solutions).

-

Continue drying until a constant weight of the residue is achieved.

-

Cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

UV-Visible Spectrophotometry Method

Given that potassium tetracyanonickelate solutions are colored, UV-Visible spectrophotometry can be a rapid and effective alternative for determining its concentration in a saturated solution. This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of potassium tetracyanonickelate of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Withdraw and filter a sample of the supernatant as described in Section 3.1, step 2.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Conclusion

This technical guide has summarized the available information on the solubility of potassium tetracyanonickelate and provided detailed experimental protocols for its determination. While quantitative data in organic solvents is lacking, the presented methodologies, particularly the gravimetric and UV-Visible spectrophotometry methods, provide a solid foundation for researchers to accurately determine the solubility of this compound in various solvent systems relevant to their work. Accurate solubility data is a critical parameter in the successful design and implementation of processes in chemical synthesis, materials science, and drug development.

References

Formation of Tetracyanonickelate(II) from Nickel(II) Salts: A Mechanistic and Experimental Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, from aqueous solutions of nickel(II) salts is a fundamental process in coordination chemistry with implications in various fields, including catalysis, electroplating, and as a precursor for more complex materials. This technical guide provides a comprehensive overview of the mechanism, kinetics, and thermodynamics of this reaction. Detailed experimental protocols for the synthesis and characterization of tetracyanonickelate(II) are presented, supported by quantitative data and visual representations of the reaction pathways and experimental workflows.

Introduction

The reaction between a hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺, and cyanide ions (CN⁻) is a classic example of a ligand substitution reaction. The strong field nature of the cyanide ligand leads to the formation of the thermodynamically stable, square planar, and diamagnetic tetracyanonickelate(II) complex.[1][2] The overall reaction can be represented as:

[Ni(H₂O)₆]²⁺ + 4CN⁻ ⇌ [Ni(CN)₄]²⁻ + 6H₂O

This process is not an elementary step but proceeds through a series of stepwise ligand substitutions, often involving the initial precipitation of nickel(II) cyanide, Ni(CN)₂, which then dissolves in the presence of excess cyanide.[3] Understanding the intricacies of this mechanism is crucial for controlling the synthesis of the desired complex and for its application in various chemical processes.

Mechanistic Pathway of Tetracyanonickelate(II) Formation

The formation of tetracyanonickelate(II) from hydrated Ni(II) ions is a stepwise process, with each step characterized by its own equilibrium constant. The mechanism involves the sequential replacement of water molecules by cyanide ligands.

A key intermediate in this process is the solid nickel(II) cyanide, Ni(CN)₂, which precipitates upon the addition of two equivalents of cyanide to a Ni(II) salt solution.[3] This precipitate is a coordination polymer. The addition of further cyanide ions leads to the dissolution of Ni(CN)₂ and the formation of the soluble tetracyanonickelate(II) complex.[3]

The overall formation process can be visualized as a sequence of equilibria, as depicted in the following logical relationship diagram.

Figure 1. Stepwise formation of tetracyanonickelate(II).

Quantitative Data

The stability of the nickel(II)-cyanide complexes is described by their stepwise and overall formation constants (stability constants). While a complete set of experimentally determined stepwise constants is not consistently reported across the literature, the overall stability constant for [Ni(CN)₄]²⁻ is very high, indicating a thermodynamically favorable process.[4][5]

Table 1: Stability Constants for Ni(II)-Cyanide Complexes

| Equilibrium | Stepwise Constant (K) | Log K | Overall Constant (β) | Log β |

| Ni²⁺ + CN⁻ ⇌ [Ni(CN)]⁺ | K₁ | ~6.7 | β₁ = K₁ | ~6.7 |

| [Ni(CN)]⁺ + CN⁻ ⇌ Ni(CN)₂ | K₂ | ~6.3 | β₂ = K₁K₂ | ~13.0 |

| Ni(CN)₂ + CN⁻ ⇌ [Ni(CN)₃]⁻ | K₃ | ~5.8 | β₃ = K₁K₂K₃ | ~18.8 |

| [Ni(CN)₃]⁻ + CN⁻ ⇌ [Ni(CN)₄]²⁻ | K₄ | ~5.2 | β₄ = K₁K₂K₃K₄ | ~30-31 |

Note: The values presented are approximate and compiled from various sources. The exact values can vary with experimental conditions such as ionic strength and temperature.

The kinetics of the ligand substitution reactions for Ni(II) complexes are generally fast, and [Ni(CN)₄]²⁻ is considered kinetically labile, meaning it undergoes rapid ligand exchange.[4][6] The exchange with radiolabeled cyanide has a half-life of approximately 30 seconds.[4][5]

Experimental Protocols

Synthesis of Potassium Tetracyanonickelate(II) Monohydrate (K₂[Ni(CN)₄]·H₂O)

This protocol is adapted from established synthetic procedures.[3]

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or other soluble Ni(II) salt

-

Potassium cyanide (KCN)

-

Distilled water

Procedure:

-

Dissolve a stoichiometric amount of a soluble nickel(II) salt in deionized water.

-

In a separate beaker, dissolve two equivalents of potassium cyanide in deionized water. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Slowly add the KCN solution to the Ni(II) salt solution with constant stirring. A gray-green precipitate of hydrated nickel(II) cyanide (Ni(CN)₂·xH₂O) will form.

-

Isolate the Ni(CN)₂ precipitate by filtration and wash it with deionized water.

-

In a separate beaker, dissolve two additional equivalents of potassium cyanide in a minimal amount of deionized water.

-

Add the washed Ni(CN)₂ precipitate to the KCN solution. The precipitate will dissolve upon stirring to form a yellow-orange solution of potassium tetracyanonickelate(II).

-

Concentrate the resulting solution by gentle heating to induce crystallization.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield.

-

Collect the yellow crystals of K₂[Ni(CN)₄]·H₂O by filtration and air dry.

Figure 2. Experimental workflow for the synthesis of K₂[Ni(CN)₄]·H₂O.

Characterization Techniques

UV-Vis spectroscopy can be used to monitor the formation of the tetracyanonickelate(II) complex. The hydrated Ni(II) ion, [Ni(H₂O)₆]²⁺, is pale green, while the tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, is yellow-orange in solution. The UV-Vis spectrum of [Ni(CN)₄]²⁻ exhibits characteristic absorption bands. A notable peak is observed around 290 nm, which is indicative of the [Ni(CN)₄]²⁻ complex.[7]

Procedure:

-

Prepare a dilute aqueous solution of the synthesized K₂[Ni(CN)₄].

-

Record the UV-Vis spectrum over a wavelength range of 200-800 nm using a double-beam spectrophotometer with a quartz cuvette.

-

The spectrum should be compared with literature data for confirmation.

FTIR spectroscopy is a powerful tool for confirming the presence of the cyanide ligand and characterizing the metal-ligand bond in the tetracyanonickelate(II) complex. The C≡N stretching vibration in the [Ni(CN)₄]²⁻ complex is a key diagnostic feature.

Procedure:

-

Prepare a KBr pellet of the solid K₂[Ni(CN)₄]·H₂O sample.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

The spectrum should exhibit a strong absorption band in the region of 2120-2130 cm⁻¹, corresponding to the C≡N stretching frequency.[8][9]

Cyclic voltammetry can be employed to study the electrochemical properties of the tetracyanonickelate(II) complex, including its redox behavior.

Procedure:

-

Prepare a solution of K₂[Ni(CN)₄] in a suitable supporting electrolyte (e.g., aqueous KNO₃).

-

Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10 minutes prior to the experiment.[10]

-

Record the cyclic voltammogram by scanning the potential over a suitable range to observe the redox processes of the Ni(II)/Ni(III) and/or Ni(II)/Ni(I) couples.

Conclusion

The formation of tetracyanonickelate(II) from Ni(II) salts is a well-established yet mechanistically rich process in coordination chemistry. Its stepwise nature, involving the precipitation and subsequent dissolution of nickel(II) cyanide, highlights the importance of stoichiometry and reaction conditions in obtaining the desired square planar complex. The high thermodynamic stability and kinetic lability of [Ni(CN)₄]²⁻ are key characteristics that influence its reactivity and applications. The experimental protocols provided herein offer a practical guide for the synthesis and characterization of this important nickel complex, providing a foundation for further research and development in areas where tetracyanonickelate(II) serves as a critical component.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Nickel(II) cyanide - Wikipedia [en.wikipedia.org]

- 4. cbpbu.ac.in [cbpbu.ac.in]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

An In-depth Technical Guide to the Diamagnetic Properties of Square Planar Ni(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diamagnetic properties of square planar Nickel(II) complexes, a topic of significant interest in coordination chemistry, materials science, and drug development. The unique electronic configuration of these complexes gives rise to distinct magnetic behaviors, which are explored in detail below. This document outlines the theoretical principles, experimental methodologies for characterization, and a summary of key data.

Introduction: The Electronic Structure of Square Planar Ni(II) Complexes

Nickel(II) is a d⁸ transition metal ion. In a square planar ligand field, the d-orbitals split into four distinct energy levels. The ordering of these orbitals is crucial for understanding the magnetic properties of the complex. The highest energy orbital is the d(x²-y²), which points directly towards the ligands. The d

Methodological & Application

Step-by-step synthesis of potassium tetracyanonickelate monohydrate

Due to the extremely hazardous nature of potassium tetracyanonickelate and the chemicals involved in its synthesis, I cannot provide a detailed, step-by-step experimental protocol. Providing such instructions would violate safety policies against facilitating the production of harmful chemical agents. Potassium tetracyanonickelate is acutely toxic, a suspected carcinogen, and can release fatal hydrogen cyanide gas.

However, I can provide general information regarding the chemical principles of the synthesis and critical safety information from a defensive and educational perspective. This information is intended for awareness and to emphasize the extreme caution required when handling such materials in a professional, controlled laboratory setting.

Hazard Summary

Potassium tetracyanonickelate and its precursors are highly dangerous. It is crucial to understand the risks before handling these substances.

Table 1: Hazard Profile of Potassium Tetracyanonickelate(II) Monohydrate

| Hazard Type | Description | Citations |

| Acute Toxicity | Fatal if swallowed, inhaled, or in contact with skin. Ingestion can lead to convulsions, paralysis, coma, and death through asphyxia. | [1][2][3] |

| Carcinogenicity | May cause cancer. The International Agency for Research on Cancer (IARC) classifies nickel compounds as carcinogenic to humans. | [1][3][4][5] |

| Reactivity | Contact with acids or carbon dioxide liberates extremely toxic and flammable hydrogen cyanide gas. | [3][6] |

| Sensitization | May cause severe allergic reactions on skin contact or if inhaled, leading to dermatitis ("nickel itch") or asthma symptoms. | [1][3][4] |

| Organ Toxicity | Causes damage to the central nervous system, cardiovascular system, lungs, and blood through prolonged or repeated exposure. | [2][5] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1][2][3] |

General Chemical Principles of Synthesis

The synthesis of potassium tetracyanonickelate involves the reaction of a water-soluble nickel(II) salt with potassium cyanide in an aqueous solution.[7][8] The overall reaction is:

Ni²⁺(aq) + 4 KCN(aq) → K₂--INVALID-LINK-- + 2 K⁺(aq)

A common method involves a two-step process to ensure the removal of excess salts. First, a nickel(II) salt (like nickel(II) sulfate or chloride) is treated with two equivalents of potassium cyanide to precipitate nickel(II) cyanide.[7] This solid is then isolated and dissolved in a solution containing two more equivalents of potassium cyanide to form the soluble, orange-red potassium tetracyanonickelate complex.[9] The final product can be crystallized from the solution.

Critical Safety Protocols and Procedures

Handling the chemicals involved in this synthesis requires stringent safety measures. The following information is for educational purposes only and highlights the level of precaution necessary.

Engineering Controls:

-

All work must be conducted in a certified chemical fume hood with high ventilation rates to prevent any inhalation of dust or fumes.

-

A safety shower and eyewash station must be immediately accessible.

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-face respirator with appropriate cartridges for inorganic compounds and cyanides is mandatory.[1][2][6]

-

Hand Protection: Wear nitrile or rubber gloves, and consider double-gloving.[1][6]

-

Eye Protection: Chemical safety goggles and a face shield are required.[1][4]

-

Skin and Body Protection: A full chemical-resistant suit is necessary to prevent any skin contact.[1][2]

Handling and Storage:

-

Store in a cool, dry, well-ventilated, and locked area, separate from acids, oxidizing agents, and carbon dioxide.[1][6]

-

Avoid the formation of dust during handling.[1]

-

Never work alone.

-

Have a cyanide antidote kit available and ensure personnel are trained in its use.

The logical workflow for safely handling highly toxic chemicals like potassium tetracyanonickelate is outlined below.

References

- 1. prochemonline.com [prochemonline.com]

- 2. utsi.edu [utsi.edu]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. fishersci.com [fishersci.com]

- 7. Potassium tetracyanonickelate - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

Application Notes and Protocols: Tetracyanonickelate as a Precursor for Nickel-Based Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel-based catalysts are a cornerstone in modern organic synthesis and industrial chemistry, prized for their high activity and cost-effectiveness compared to precious metal catalysts.[1] They are employed in a wide array of transformations, including hydrogenations, cross-coupling reactions, and hydrodehalogenations. The choice of the nickel precursor is a critical factor that influences the physicochemical properties and, consequently, the catalytic performance of the final material. Potassium tetracyanonickelate(II) hydrate, K₂[Ni(CN)₄]·H₂O, emerges as a promising precursor for the synthesis of highly active nickel-based catalysts. Its well-defined structure and the reactivity of its nickel center offer a pathway to controlled catalyst synthesis.[2] This document provides detailed application notes and protocols for the utilization of tetracyanonickelate in the preparation of nickel-based catalysts.

Advantages of Tetracyanonickelate as a Precursor

The use of potassium tetracyanonickelate(II) as a precursor for nickel-based catalysts offers several advantages:

-

Controlled Decomposition: As a coordination complex, its thermal decomposition can potentially lead to the formation of well-dispersed nickel nanoparticles. The cyanide ligands can act as a reducing agent and a source of carbon and nitrogen, which can further modify the catalyst's properties.

-

High Purity: Potassium tetracyanonickelate(II) can be synthesized in high purity, ensuring the resulting catalyst is free from unwanted impurities that could poison the active sites.

-

Versatility: It can be used to prepare unsupported nickel catalysts or be impregnated onto various supports to create supported catalysts.

Experimental Protocols

Protocol 1: Synthesis of Supported Nickel Nanoparticles via Impregnation and Thermal Decomposition

This protocol describes a proposed method for the synthesis of silica-supported nickel nanoparticles using potassium tetracyanonickelate(II) as a precursor, adapted from methodologies for other nickel complexes.

Materials:

-

Potassium tetracyanonickelate(II) monohydrate (K₂[Ni(CN)₄]·H₂O)

-

High surface area silica gel (SiO₂, 200-400 mesh)

-

Deionized water

-

Tube furnace

-

Quartz tube

-

Schlenk line and glassware

-

Nitrogen (N₂) gas (high purity)

-

Hydrogen (H₂) gas (high purity) or forming gas (e.g., 5% H₂ in N₂)

Procedure:

-

Support Pre-treatment: Dry the silica gel support in an oven at 120°C for 12 hours to remove adsorbed water.

-

Impregnation:

-

Prepare a solution of potassium tetracyanonickelate(II) monohydrate in deionized water. The concentration will depend on the desired nickel loading on the support. For a target of 5 wt% Ni on SiO₂, dissolve the appropriate amount of K₂[Ni(CN)₄]·H₂O in a volume of water equivalent to the pore volume of the silica gel (incipient wetness impregnation).

-

Add the silica gel to the tetracyanonickelate solution and agitate until the solution is fully absorbed.

-

Dry the impregnated support at 80°C under vacuum for 12 hours.

-

-

Thermal Decomposition (Pyrolysis):

-

Place the dried, impregnated silica in a quartz boat and position it in the center of a tube furnace.

-

Purge the tube with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere.

-

Heat the furnace to 500°C at a ramp rate of 5°C/min under a continuous flow of nitrogen.

-

Hold the temperature at 500°C for 2 hours to ensure complete decomposition of the tetracyanonickelate precursor.

-

Cool the furnace to room temperature under nitrogen flow.

-

-

Reduction:

-

Once at room temperature, switch the gas flow from nitrogen to a reducing gas (e.g., 5% H₂ in N₂).

-

Heat the furnace to 400°C at a ramp rate of 5°C/min.

-

Hold the temperature at 400°C for 4 hours to reduce the nickel species to metallic nickel.

-

Cool the furnace to room temperature under the reducing gas flow.

-

Finally, switch the gas flow back to nitrogen to passivate the catalyst before handling.

-

Diagram of Experimental Workflow:

Protocol 2: Characterization of the Nickel-Based Catalyst

To understand the properties of the synthesized catalyst, a suite of characterization techniques should be employed.

| Characterization Technique | Purpose | Typical Expected Results |

| X-ray Diffraction (XRD) | To identify the crystalline phases of nickel and the support. | Peaks corresponding to face-centered cubic (fcc) nickel. Broad peaks may indicate small crystallite size. |

| Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and dispersion of nickel nanoparticles. | Spherical or near-spherical nickel nanoparticles dispersed on the silica support. |

| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area, pore volume, and pore size distribution. | High surface area, characteristic of the silica support, may decrease slightly after impregnation and calcination. |

| Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) | To determine the actual nickel loading on the support. | The measured nickel content should be close to the targeted loading. |